molecular formula C9H9ClO2 B13747943 Phenol, 4-chloro-2-methyl-, acetate CAS No. 6341-99-7

Phenol, 4-chloro-2-methyl-, acetate

Cat. No.: B13747943
CAS No.: 6341-99-7
M. Wt: 184.62 g/mol
InChI Key: LDHGGZYSEHRTGK-UHFFFAOYSA-N
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Description

Phenol, 4-chloro-2-methyl-, acetate is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-chloro-2-methyl-, acetate can be synthesized through several methods. One common method involves the acetylation of 4-chloro-2-methylphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The acetylation reaction is carried out in a controlled environment to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-chloro-2-methyl-, acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its phenolic form.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to substitute the acetate group.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 4-chloro-2-methylphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-chloro-2-methyl-, acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of Phenol, 4-chloro-2-methyl-, acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to its antimicrobial effects.

Comparison with Similar Compounds

Phenol, 4-chloro-2-methyl-, acetate can be compared with other similar compounds, such as:

    4-Chloro-2-methylphenol: The parent compound without the acetate group.

    4-Chloro-3-methylphenol: A positional isomer with the chlorine and methyl groups in different positions.

    4-Chloro-2-methylbenzoic acid: A compound with a carboxylic acid group instead of an acetate group.

Uniqueness

This compound is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its acetate group makes it more reactive in certain chemical reactions compared to its parent compound, 4-chloro-2-methylphenol.

Properties

CAS No.

6341-99-7

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

(4-chloro-2-methylphenyl) acetate

InChI

InChI=1S/C9H9ClO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3

InChI Key

LDHGGZYSEHRTGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C

Origin of Product

United States

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